diacetyloxylead;trihydrate

Description

Diacetoxylead trihydrate, also known as lead(II) acetate trihydrate, is a crystalline compound with the chemical formula Pb(CH₃CO₂)₂·3H₂O and a molecular weight of 379.33 g/mol . It is a trihydrate form of lead acetate, historically referred to as "sugar of lead" due to its sweet taste and historical use in cosmetics, medicine, and dyeing processes. Key identifiers include:

- CAS Numbers: 301-04-2 (anhydrous), 6080-56-4 (trihydrate) .

- Synonyms: Plumbous acetate trihydrate, lead diacetate trihydrate .

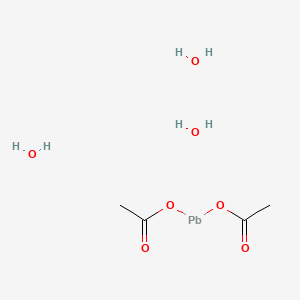

- Structure: Comprises a lead(II) ion coordinated by two acetate groups and three water molecules, as reflected in the SMILES notation: CC(=O)[O-].CC(=O)[O-].O.O.O.[Pb+2] .

Diacetoxylead trihydrate is highly toxic, classified under hazardous material regulations (e.g., UNRTDG, REACH) due to its lead content, necessitating strict handling protocols .

Properties

Molecular Formula |

C4H12O7Pb |

|---|---|

Molecular Weight |

379 g/mol |

IUPAC Name |

diacetyloxylead;trihydrate |

InChI |

InChI=1S/2C2H4O2.3H2O.Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);3*1H2;/q;;;;;+2/p-2 |

InChI Key |

MCEUZMYFCCOOQO-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)O[Pb]OC(=O)C.O.O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Diacetyloxylead;trihydrate can be synthesized by reacting lead(II) acetate with acetic anhydride.

Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures.

Industrial Production: Industrial production methods involve large-scale synthesis using lead salts and acetic anhydride.

Chemical Reactions Analysis

Reactions: Diacetyloxylead;trihydrate undergoes various reactions, including

Common Reagents and Conditions: Acetic anhydride, acids, and bases are commonly used. Reactions occur in aqueous or organic solvents.

Major Products: The major products depend on the specific reaction conditions.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis, especially for acetylation reactions.

Biology: Investigated for its potential toxicity and effects on cellular processes.

Medicine: Limited medical applications due to lead toxicity concerns.

Industry: Used in the production of lead-based pigments and dyes.

Mechanism of Action

Targets: Diacetyloxylead;trihydrate interacts with cellular proteins and enzymes.

Pathways: It disrupts cellular functions by interfering with metal-dependent processes.

Comparison with Similar Compounds

Lead Acetate (Anhydrous)

Chemical Formula : Pb(CH₃CO₂)₂

Molecular Weight : 325.29 g/mol .

Key Difference : The trihydrate form is stabilized by water molecules, making it less reactive in aqueous solutions compared to the anhydrous form .

Urea Sodium Acetate Trihydrate Mixture (Phase Change Material, PCM)

Chemical System : Urea sodium acetate trihydrate + lead acetate trihydrate .

| Property | Diacetoxylead Trihydrate (in PCM) | Pure Sodium Acetate Trihydrate |

|---|---|---|

| Thermal Storage Capacity | 286 kJ/kg (in mixture) | ~250–270 kJ/kg (pure) |

| Melting Temperature | Adjustable via additives | ~58°C (pure) |

| Application | Energy storage in hot climates | Low-to-medium temperature PCM |

| Toxicity | High (lead content) | Low (non-toxic) |

Research Findings :

- A 2003 study demonstrated that combining diacetoxylead trihydrate with urea sodium acetate trihydrate enhances thermal storage capacity (286 kJ/kg) and allows tuning of melting points for hot climates .

- Lead acetate’s inclusion introduces toxicity concerns, limiting its use compared to safer PCMs like pure sodium acetate trihydrate .

Other Metal Acetates (e.g., Zinc Acetate, Copper Acetate)

| Property | Diacetoxylead Trihydrate | Zinc Acetate (Zn(CH₃CO₂)₂) |

|---|---|---|

| Toxicity | High (neurotoxic) | Moderate (irritant) |

| Applications | Dyeing, historical medicine | Wood preservation, dietary supplements |

| Environmental Impact | Persistent bioaccumulator | Low bioaccumulation |

Regulatory Notes: Lead acetates face stringent bans in consumer products (e.g., cosmetics, paints) under regulations like REACH, whereas zinc and copper acetates are more widely permitted .

Biological Activity

Diacetyloxylead trihydrate is a white crystalline solid that is soluble in water and organic solvents. It is primarily used in organic synthesis and as a reagent in various chemical reactions. Its structure includes lead, which is known for its toxic properties, particularly affecting the nervous system.

Toxicological Effects

Diacetyloxylead trihydrate exhibits significant toxicological effects, particularly due to the presence of lead. Lead compounds are known neurotoxins that can cause a range of health issues, including:

- Neurological Damage : Exposure to lead can result in cognitive deficits, behavioral problems, and developmental delays in children.

- Hematological Effects : Lead interferes with hemoglobin synthesis, leading to anemia.

- Renal Toxicity : Chronic exposure can cause kidney damage and dysfunction.

Table 1: Summary of Toxicological Effects

| Effect | Description | Reference |

|---|---|---|

| Neurological Damage | Cognitive deficits and behavioral issues | |

| Hematological Effects | Interference with hemoglobin synthesis | |

| Renal Toxicity | Kidney damage and dysfunction |

The biological activity of diacetyloxylead trihydrate is largely attributed to the mechanisms through which lead ions exert their toxic effects:

- Oxidative Stress : Lead induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.

- Calcium Homeostasis Disruption : Lead disrupts calcium signaling pathways, affecting neurotransmitter release and neuronal function.

- Mitochondrial Dysfunction : Lead exposure impairs mitochondrial function, contributing to energy depletion and apoptosis.

Case Study 1: Lead Exposure in Children

A study conducted on children exposed to lead from various sources, including diacetyloxylead trihydrate, revealed significant correlations between blood lead levels and cognitive performance. Children with higher blood lead levels exhibited lower IQ scores and increased behavioral problems.

- Findings : A decrease of approximately 5 IQ points for every 10 µg/dL increase in blood lead levels was observed.

- : The study highlighted the critical need for monitoring and regulating lead exposure in vulnerable populations such as children .

Case Study 2: Occupational Exposure

Research involving workers in industries using diacetyloxylead trihydrate showed increased incidences of renal dysfunction and hypertension among those with prolonged exposure.

- Findings : A cohort study indicated that workers had a 40% higher risk of developing chronic kidney disease compared to unexposed individuals.

- : The findings underscore the importance of implementing safety measures and monitoring health outcomes in occupational settings .

Regulatory Status

Due to its toxicological profile, diacetyloxylead trihydrate is regulated under various environmental and health safety guidelines. Agencies such as the Environmental Protection Agency (EPA) have established limits on lead exposure to protect public health.

Table 2: Regulatory Guidelines for Lead Exposure

| Agency | Recommended Limit | Reference |

|---|---|---|

| EPA | 5 µg/dL (blood lead level) | |

| OSHA | 50 µg/m³ (workplace air) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.